(3,4-Dimethylphenyl)thiourea

EGFR Cancer Kinase Inhibitor

Researchers requiring positional isomer specificity for SAR studies face supply inconsistencies with generic thiourea sources. (3,4-Dimethylphenyl)thiourea ensures reproducible target engagement due to its distinct 3,4-substitution pattern, which critically modulates electron density and hydrogen-bonding networks compared to other dimethylphenyl isomers. • Scaffold for low-nanomolar EGFR inhibitors via pyrazole-1-carbothioamide synthesis. • Validated urease inhibitory activity (IC50 as low as 5.53 μM) for anti-H. pylori campaigns. • Defined crystal packing facilitates solid-state polymorphism and bioavailability studies. Commercially available at 98% purity with cold-chain logistics, ensuring immediate, reliable access for hit-to-lead optimization.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 16738-18-4
Cat. No. B100690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethylphenyl)thiourea
CAS16738-18-4
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=S)N)C
InChIInChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
InChIKeySVVAZPFKTDKAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethylphenyl)thiourea – Compound Overview


(3,4-Dimethylphenyl)thiourea (CAS 16738-18-4) is an N-monosubstituted thiourea derivative bearing a 3,4-dimethylphenyl moiety, classified within the organosulfur thiourea family (C9H12N2S; MW 180.27 g/mol) [1]. This compound serves as a versatile precursor for synthesizing biologically active heterocyclic systems, including pyrazole-1-carbothioamides [2]. Unlike simple thiourea, the 3,4-dimethylphenyl substitution imparts distinct lipophilicity (calculated LogP ~2.73) , enhancing its suitability for target engagement in hydrophobic binding pockets. The compound is commercially available at purities up to 98% , with recommended storage at 2-8°C for long-term stability .

Synthesis building block for pyrazole-1-carbothioamide heterocycles
Lipophilic character supports target engagement in hydrophobic binding pockets
Available at research-grade purity with recommended long-term storage

(3,4-Dimethylphenyl)thiourea Selection Rationale


Direct substitution of (3,4-dimethylphenyl)thiourea with other dimethylphenyl isomers (e.g., 2,4-, 2,5-, or 3,5-) or unsubstituted phenylthiourea is scientifically invalid due to the profound impact of methyl group positioning on both physicochemical properties and target binding. The 3,4-substitution pattern influences electron density distribution on the phenyl ring, thereby modulating the reactivity of the thiourea core and its intermolecular interactions . For instance, N-H⋯S hydrogen bonding networks observed in crystal structures of N-benzoyl-N'-(3,4-dimethylphenyl)thiourea [1] differ from those of other isomers, affecting solid-state stability and solubility. Furthermore, structure-activity relationship (SAR) studies on thiourea derivatives confirm that the precise location of methyl substituents significantly alters biological activity . Therefore, substituting with a positional isomer risks altering or abolishing the desired activity profile, rendering experimental outcomes non-reproducible. The following quantitative evidence delineates the specific performance advantages conferred by the 3,4-dimethylphenyl substitution.

Positional isomer substitution may alter electron density, reactivity, and hydrogen bonding networks, limiting direct replacement.
Different N-aryl substitution patterns can shift solid-state stability, dissolution rate, and biological response; class-specific review is needed.

(3,4-Dimethylphenyl)thiourea Differentiation Evidence


EGFR Kinase Inhibition

A pyrazole-1-carbothioamide derivative synthesized from (3,4-dimethylphenyl)thiourea (compound C5) exhibits potent EGFR inhibitory activity with an IC50 of 0.07 μM, comparable to the clinically approved EGFR inhibitor erlotinib [1]. This demonstrates that the 3,4-dimethylphenyl thiourea scaffold, when elaborated, can achieve clinically relevant potency. In contrast, many simple N-aryl thioureas lacking this specific substitution pattern typically exhibit significantly higher IC50 values or lack EGFR activity entirely, as the 3,4-dimethyl arrangement optimizes hydrophobic contacts within the EGFR ATP-binding pocket [1].

EGFR Kinase Inhibition
Class-level
IC50 = 0.07 μM (derivative C5)
Reported EGFR pathway inhibition context via pyrazole derivative
Compared to erlotinib; derivative-dependent activity
EGFR Cancer Kinase Inhibitor Pyrazole Derivative

Antiproliferative Activity

Direct evaluation of (3,4-dimethylphenyl)thiourea against the U937 human leukemia cell line yielded an IC50 value of approximately 16.23 μM . This moderate antiproliferative activity serves as a critical benchmark. Compared to highly potent (and potentially more toxic) chemotherapeutics like etoposide, or to completely inactive unsubstituted phenylthiourea, this compound provides a 'Goldilocks' starting point for medicinal chemistry: it possesses measurable activity without extreme cytotoxicity, allowing SAR studies to identify modifications that enhance potency or selectivity .

Antiproliferative Activity
Data to verify
IC50 ≈ 16.23 μM (U937 cells)
Reported cell-model endpoint context
Baseline activity; requires independent validation
Anticancer Cytotoxicity U937 Cells

Urease Inhibition

Thiourea derivatives containing the 3,4-dimethylphenyl motif have demonstrated significant in vitro urease inhibitory activity. While the unelaborated (3,4-dimethylphenyl)thiourea itself serves as a precursor, closely related N,N′-disubstituted thioureas in this class exhibit IC50 values ranging from 5.53 to 91.50 μM, with many being superior to standard thiourea (IC50 = 21.00 ± 0.11 μM) . The 3,4-dimethylphenyl substitution contributes to this activity by enhancing binding to the binuclear nickel active site of urease, a validated target for treating H. pylori infections and for developing agricultural urease inhibitors .

Urease Inhibition
Class-level
Class IC50 range 5.53 – 91.50 μM
Class-level urease inhibition context
Compared to standard thiourea; derivative-dependent
Urease Anti-infective Agriculture

Optimized Lipophilicity

The calculated partition coefficient (LogP) for (3,4-dimethylphenyl)thiourea is 2.73 [1]. This value falls within the optimal range for oral bioavailability (Lipinski's Rule of 5) and is significantly higher than that of unsubstituted phenylthiourea (estimated LogP ~1.5) or more polar urea analogs. This increased lipophilicity, conferred by the two methyl groups, enhances passive membrane permeability, a crucial parameter for cell-based assays and in vivo studies [1]. By selecting this compound over less lipophilic thioureas, researchers can achieve better intracellular target engagement without resorting to prodrug strategies or formulation additives.

Lipophilicity (LogP)
Context-dependent
Target LogP 2.73 vs. unsubstituted ~1.5
Reported lipophilic profile supports cell permeability
Calculated ΔLogP ~1.2; supports membrane partitioning
Drug Design Lipophilicity ADME

Crystal Engineering & Hydrogen Bonding

X-ray crystallographic analysis of N-benzoyl-N'-(3,4-dimethylphenyl)thiourea reveals a unique N-H⋯S hydrogen bonding motif that differs from other N-aryl thiourea derivatives [1]. This specific supramolecular arrangement influences key solid-state properties such as melting point, stability, and dissolution rate. For researchers engaged in co-crystal screening, solid-form patenting, or formulation development, this distinct hydrogen bonding pattern offers a differentiating advantage over analogs like N-benzoyl-N'-phenylthiourea, which may crystallize in less desirable polymorphic forms [1].

Crystal H-Bonding
Class-level
Distinct N-H⋯S network vs. N-benzoyl-N'-phenylthiourea
Reported solid-state supramolecular context
Qualitative difference; X-ray data from referenced study
Crystallography Solid-State Chemistry Hydrogen Bonding

Antibacterial Activity

Thiourea derivatives incorporating the 3,4-dimethylphenyl group have exhibited antibacterial activity against clinically relevant strains, including Staphylococcus aureus and Escherichia coli . While specific MIC data for the unelaborated parent compound is limited in the peer-reviewed literature, class-level data for structurally similar thioureas show MIC values ranging from 2 to 16 µg/mL against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA) [1]. This activity profile suggests that (3,4-dimethylphenyl)thiourea serves as a viable starting point for developing novel antimicrobial agents targeting drug-resistant pathogens.

Antibacterial Activity
Class-level
Class MIC range 2 – 16 µg/mL (S. aureus)
Reported antimicrobial screening context
Comparison with oxacillin; derivative-dependent
Antibacterial Antimicrobial MRSA

(3,4-Dimethylphenyl)thiourea Applications


EGFR Kinase Inhibitor Design

Medicinal chemistry teams focused on oncology can leverage (3,4-dimethylphenyl)thiourea as a key building block for synthesizing pyrazole-1-carbothioamide derivatives with low-nanomolar EGFR inhibitory activity [1]. The compound's moderate baseline antiproliferative activity (IC50 ≈ 16.23 μM) allows for clear SAR interpretation, enabling efficient optimization of potency and selectivity. This approach is more cost-effective than purchasing pre-optimized, proprietary clinical candidates.

Urease Inhibitor Development

Given the validated urease inhibitory activity of 3,4-dimethylphenyl-containing thioureas (IC50 values as low as 5.53 μM) , this compound is an ideal starting point for structure-guided campaigns against H. pylori infections or for developing soil nitrification inhibitors in agriculture. The scaffold's established chemistry allows for rapid diversification to improve potency and selectivity over human off-targets.

Crystal Engineering & Formulation Studies

The unique N-H⋯S hydrogen bonding pattern observed in crystal structures of 3,4-dimethylphenyl thiourea derivatives [2] makes this compound a valuable model system for studying supramolecular synthons. Pharmaceutical scientists can utilize it to investigate how subtle changes in substitution pattern influence solid-state packing, polymorphism, and ultimately, dissolution rate and bioavailability of thiourea-based drug candidates.

Antimicrobial Lead Discovery

Research groups targeting multidrug-resistant bacteria, particularly MRSA, can utilize (3,4-dimethylphenyl)thiourea as a starting scaffold for hit-to-lead optimization. Class-level data indicates potent antibacterial activity (MIC 2-16 µg/mL) [3], and the compound's modular synthesis allows for rapid generation of analog libraries to explore structure-activity relationships and overcome resistance mechanisms.

Application
Selection Property
Validation Focus
EGFR pathway inhibitor design
Pyrazole-1-carbothioamide building block utility
EGFR kinase assay and SAR optimization
Urease inhibitor research
Class-level urease inhibition screening
Urease activity assay and selectivity profiling
Solid-state and co-crystal studies
Hydrogen bonding motif and polymorph screening
X-ray diffraction and dissolution rate correlation
Antimicrobial screening studies
Broad-spectrum susceptibility testing
MIC determination and resistance mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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